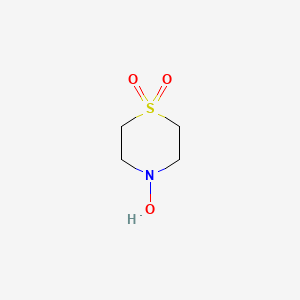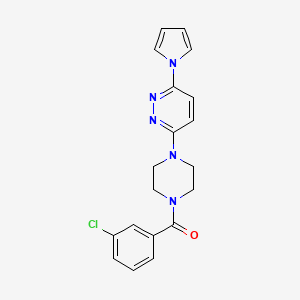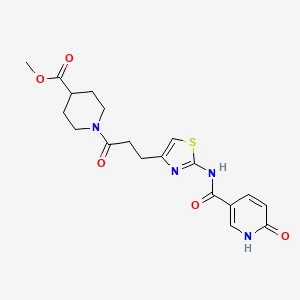
Thiomorpholin-4-ol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiomorpholin-4-ol 1,1-dioxide: is a heterocyclic compound containing sulfur and nitrogen atoms It is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group
Mecanismo De Acción
Target of Action
Thiomorpholin-4-ol 1,1-dioxide (also known as 4-Hydroxythiomorpholine 1,1-dioxide) is a heterocyclic compound containing nitrogen and sulfur. Its chemical formula is C₄H₉NO₃S , with a molecular weight of 151.18 g/mol . .
Pharmacokinetics
Here’s what we know about this compound’s pharmacokinetic properties:
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can significantly influence the stability and efficacy of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Thiomorpholine: Thiomorpholin-4-ol 1,1-dioxide can be synthesized by oxidizing thiomorpholine using oxidizing agents such as potassium permanganate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thiomorpholin-4-ol 1,1-dioxide can undergo further oxidation reactions, potentially forming higher oxidation state compounds.
Reduction: The compound can be reduced back to thiomorpholine under appropriate conditions using reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Thiomorpholine.
Substitution Products: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Thiomorpholin-4-ol 1,1-dioxide can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry:
Material Science: this compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of other chemicals and intermediates.
Comparación Con Compuestos Similares
Thiomorpholine: The parent compound, which lacks the sulfone group.
Morpholine: A similar compound where the sulfur atom is replaced by oxygen.
Piperazine: Another heterocyclic compound with nitrogen atoms but no sulfur.
Uniqueness: Thiomorpholin-4-ol 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and biological properties. This makes it more reactive in certain types of reactions and potentially more effective in specific applications compared to its analogs.
Propiedades
IUPAC Name |
4-hydroxy-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c6-5-1-3-9(7,8)4-2-5/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPITPXGBBVDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide](/img/structure/B2746528.png)





![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)
![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)


![2-(3-Chlorophenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2746547.png)
